Ac-RLR-AMC (trifluoroacetate salt)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-RLR-AMC (trifluoroacetate salt) involves the coupling of Ac-Arg-Leu-Arg with 7-amino-4-methylcoumarin. The reaction typically occurs under mild conditions to preserve the integrity of the peptide and the fluorophore. The trifluoroacetate salt form is obtained by treating the final product with trifluoroacetic acid, which enhances its solubility and stability .
Industrial Production Methods
Industrial production of Ac-RLR-AMC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable, solid form that can be easily stored and transported .
Chemical Reactions Analysis
Types of Reactions
Ac-RLR-AMC (trifluoroacetate salt) primarily undergoes hydrolysis when exposed to proteolytic enzymes like the 26S proteasome. This hydrolysis releases 7-amino-4-methylcoumarin, which is the fluorescent moiety .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of proteolytic enzymes and occurs under physiological conditions (pH 7.4, 37°C). The reaction is monitored by measuring the fluorescence of 7-amino-4-methylcoumarin, which has excitation and emission maxima at 380 nm and 440-460 nm, respectively .
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which is used as a fluorescent marker to quantify protease activity .
Scientific Research Applications
Ac-RLR-AMC (trifluoroacetate salt) has a wide range of applications in scientific research:
Mechanism of Action
Ac-RLR-AMC (trifluoroacetate salt) exerts its effects through a specific mechanism involving the 26S proteasome. The compound is cleaved by the proteasome, releasing 7-amino-4-methylcoumarin. This cleavage event is highly specific and allows for the quantification of proteasome activity based on the fluorescence intensity of the released 7-amino-4-methylcoumarin . The molecular targets involved are the active sites of the proteasome, which recognize and hydrolyze the peptide bond in Ac-RLR-AMC .
Comparison with Similar Compounds
Similar Compounds
Ac-LLVY-AMC: Another fluorogenic substrate for the 26S proteasome, used to measure chymotrypsin-like activity.
Suc-LLVY-AMC: A substrate for the 20S proteasome, used in similar assays to Ac-RLR-AMC.
Z-LLE-AMC: A substrate for caspases, used in apoptosis studies.
Uniqueness
Ac-RLR-AMC (trifluoroacetate salt) is unique due to its specific cleavage by the trypsin-like activity of the 26S proteasome, making it an ideal substrate for studying this particular proteolytic activity . Its high purity and specific fluorescence properties further enhance its utility in various research applications .
Properties
Molecular Formula |
C32H47F3N10O8 |
---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H46N10O6.C2HF3O2/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19;3-2(4,5)1(6)7/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36);(H,6,7)/t21-,22-,23-;/m0./s1 |
InChI Key |
CEEMPRHZPRGAAK-RGRVRPFLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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